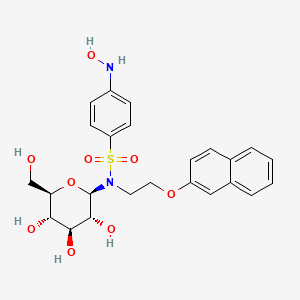

4-(Hydroxyamino)-N-(2-(naphthalen-2-yloxy)ethyl)-N-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SCH 54292 is a compound known for its role as a guanosine diphosphate exchange inhibitor. It has been studied for its ability to interact with the Ras protein, which is involved in various cellular processes, including cell growth and differentiation .

Wirkmechanismus

Target of Action

The primary target of SCH54292 is the Ras protein . Ras proteins are small GTPases that play a crucial role in cellular signal transduction .

Mode of Action

SCH54292 acts as a GDP exchange inhibitor . It binds to the Ras protein, particularly at low Mg2+ concentrations, which enables the preparation of a stable complex for study . The inhibitor binds to the critical switch II region of the Ras protein .

Biochemical Pathways

The Ras protein is involved in several biochemical pathways, including the MAPK pathway . By inhibiting the Ras protein, SCH54292 can potentially affect these pathways and their downstream effects .

Pharmacokinetics

It is known that the compound is a potent ras-gef interaction inhibitor with an ic50 of 07 μM .

Result of Action

The inhibition of the Ras protein by SCH54292 could potentially disrupt the function of tumorigenic Ras, which is present in a variety of human tumors . Therefore, compounds like SCH54292 that inhibit tumorigenic Ras function may be useful in the treatment of Ras-related tumors .

Action Environment

The action of SCH54292 can be influenced by environmental factors. For instance, the binding of the inhibitor to the Ras protein is enhanced at low Mg2+ concentrations . Moreover, the stability of the compound can be affected by storage conditions .

Biochemische Analyse

Biochemical Properties

SCH54292 plays a significant role in biochemical reactions by inhibiting the interaction between Ras and GEF . The IC50 value of SCH54292 is 0.7 μM, indicating its high potency . The compound interacts with the Ras protein, a small GTPase that regulates various cellular processes .

Cellular Effects

The effects of SCH54292 on cells are primarily related to its role as a Ras-GEF interaction inhibitor . By inhibiting the interaction between Ras and GEF, SCH54292 can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

SCH54292 exerts its effects at the molecular level by binding to a hydrophobic pocket primarily within the switch II region of the Ras protein, instead of the GDP binding site . This binding interaction inhibits the interaction between Ras and GEF, leading to changes in gene expression and potentially influencing enzyme activation or inhibition .

Vorbereitungsmethoden

The synthesis of SCH 54292 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the use of organic solvents and reagents under controlled conditions. The exact reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .

Analyse Chemischer Reaktionen

SCH 54292 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

SCH 54292 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie und Medizin. Einige seiner bemerkenswerten Anwendungen sind:

Krebsforschung: SCH 54292 wurde auf sein Potenzial untersucht, das Ras-Protein zu hemmen, das in verschiedenen Krebsarten häufig mutiert ist.

Studien zur Zellsignalisierung: Die Verbindung wird verwendet, um die Mechanismen der Zellsignalwege zu untersuchen, insbesondere die, an denen kleine GTPasen wie Ras beteiligt sind.

Arzneimittelentwicklung: SCH 54292 dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf Ras-bezogene Wege abzielen.

Wirkmechanismus

SCH 54292 entfaltet seine Wirkung, indem es an das Ras-Protein bindet und dessen Fähigkeit hemmt, Guanin-Diphosphat gegen Guanin-Triphosphat auszutauschen. Diese Hemmung verhindert die Aktivierung von Ras und seinen nachgeschalteten Signalwegen, die für das Zellwachstum und die Zellproliferation entscheidend sind. Die Bindung von SCH 54292 an Ras wird durch die Konzentration von Magnesiumionen beeinflusst, wobei niedrigere Konzentrationen die Bindungsaffinität erhöhen .

Vergleich Mit ähnlichen Verbindungen

SCH 54292 ist einzigartig in seiner Fähigkeit, die Guanidin-Diphosphat-Austausch-Aktivität von Ras spezifisch zu hemmen. Zu ähnlichen Verbindungen gehören:

CCG-222740: Ein weiterer Ras-Inhibitor mit einem anderen Wirkmechanismus.

KRas G12C-Inhibitor 1: Zielt auf eine spezifische Mutation im Ras-Protein ab.

GGTI298 Trifluoressigsäure: Hemmt Geranylgeranyltransferase und beeinflusst die Ras-Funktion indirekt.

Diese Verbindungen unterscheiden sich in ihren molekularen Zielstrukturen und Wirkmechanismen, was die Spezifität und Einzigartigkeit von SCH 54292 bei der gezielten Ansteuerung des Ras-Proteins hervorhebt.

Eigenschaften

IUPAC Name |

4-(hydroxyamino)-N-(2-naphthalen-2-yloxyethyl)-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O9S/c27-14-20-21(28)22(29)23(30)24(35-20)26(36(32,33)19-9-6-17(25-31)7-10-19)11-12-34-18-8-5-15-3-1-2-4-16(15)13-18/h1-10,13,20-25,27-31H,11-12,14H2/t20-,21-,22+,23-,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPUAIYIBNDBLI-GNADVCDUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN(C3C(C(C(C(O3)CO)O)O)O)S(=O)(=O)C4=CC=C(C=C4)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)S(=O)(=O)C4=CC=C(C=C4)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)

![1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2887567.png)

![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)

![N-(3'-acetyl-5-methyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2887569.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide](/img/structure/B2887571.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887576.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)

![4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2887581.png)